molecular formula C14H6Br4N2O2 B13777618 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone CAS No. 81-56-1

1,5-Diamino-2,4,6,8-tetrabromoanthraquinone

Cat. No.: B13777618
CAS No.: 81-56-1
M. Wt: 553.8 g/mol
InChI Key: KNOYUKKOVLJJRM-UHFFFAOYSA-N
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Description

1,5-Diamino-2,4,6,8-tetrabromoanthraquinone: is a chemical compound with the molecular formula C14H6Br4N2O2 and a molecular weight of 553.82564 g/mol . It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone can be synthesized through a multi-step process involving the bromination of anthraquinone followed by amination. The typical synthetic route involves:

    Bromination: Anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, 6, and 8 positions.

    Amination: The brominated anthraquinone is then subjected to amination using ammonia or an amine source to introduce amino groups at the 1 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

1,5-Diamino-2,4,6,8-tetrabromoanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diamino-2,4,6,8-tetrabromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1,5-Diaminoanthraquinone: Lacks bromine substituents, making it less reactive in certain chemical reactions.

    2,4,6,8-Tetrabromoanthraquinone: Lacks amino groups, limiting its applications in biological systems.

    1,5-Diamino-2,4-dibromoanthraquinone: Contains fewer bromine atoms, affecting its chemical properties and reactivity.

Uniqueness: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .

Properties

CAS No.

81-56-1

Molecular Formula

C14H6Br4N2O2

Molecular Weight

553.8 g/mol

IUPAC Name

1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione

InChI

InChI=1S/C14H6Br4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2

InChI Key

KNOYUKKOVLJJRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)N)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N)Br

Origin of Product

United States

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